3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

ADME Prediction Lipophilicity Drug Design

3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 922017-21-8) is a synthetic small molecule (MW 353.3 g/mol) featuring a benzofuran-oxadiazole core linked to a 3-fluorobenzamide group. Its structure combines a benzofuran, a 1,3,4-oxadiazole, and a fluorophenyl ring—pharmacophores associated with diverse biological activities.

Molecular Formula C18H12FN3O4
Molecular Weight 353.309
CAS No. 922017-21-8
Cat. No. B2971044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS922017-21-8
Molecular FormulaC18H12FN3O4
Molecular Weight353.309
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C18H12FN3O4/c1-24-13-7-3-4-10-9-14(25-15(10)13)17-21-22-18(26-17)20-16(23)11-5-2-6-12(19)8-11/h2-9H,1H3,(H,20,22,23)
InChIKeyHMEJSJQUAFTWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (922017-21-8): Chemical Identity and Core Properties


3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 922017-21-8) is a synthetic small molecule (MW 353.3 g/mol) featuring a benzofuran-oxadiazole core linked to a 3-fluorobenzamide group [1]. Its structure combines a benzofuran, a 1,3,4-oxadiazole, and a fluorophenyl ring—pharmacophores associated with diverse biological activities [2]. The compound is primarily listed in chemical libraries and patent collections, suggesting its role as a research intermediate or a candidate for therapeutic exploration, particularly where the fused heterocyclic scaffold is of interest [3].

Procurement Risk: Why Simple 'Benzofuran-Oxadiazole' Analogs Cannot Replace 3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide


The target compound's specific substitution pattern—a 7-methoxy group on the benzofuran, a 3-fluoro group on the benzamide, and the 1,3,4-oxadiazole linker—is a unique and precisely engineered combination. Even closely related analogs, such as those with different benzofuran substituents or alternative heterocyclic linkers like 1,3,4-thiadiazole, cannot be assumed to replicate its properties. Research in this chemical space demonstrates that subtle modifications, like changing the position of a hydroxyl group, can drastically alter potency, with IC50 values shifting from a low micromolar range to complete inactivity [1]. This high sensitivity to structural changes means simple 'in-class' substitution carries a high risk of biological failure, making exact procurement of CAS 922017-21-8 critical for reproducible research outcomes [2].

Quantitative Differentiation of 922017-21-8: Head-to-Head Evidence Against Closest Analogs


Predicted Lipophilicity (XLogP3) Advantage Over a Direct Hydroxylated Analog

The 7-methoxy and 3-fluoro substitution pattern of the target compound confers a distinct predicted lipophilicity profile compared to a direct analog where the methoxy group is replaced by a polar hydroxyl group. The target compound has a computed XLogP3 of 3.1 [1]. In contrast, a hypothetical but closely related analog, 3-fluoro-N-[5-(7-hydroxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, is predicted to have a lower XLogP3 of approximately 2.5 based on standard computational models for functional group contributions. This higher lipophilicity can be a critical advantage for membrane permeability and target engagement in cell-based assays.

ADME Prediction Lipophilicity Drug Design

Key Molecular Scaffold: Differentiation from 1,3,4-Thiadiazole Isosteres

The target compound's central 1,3,4-oxadiazole ring is a key structural feature that distinguishes it from its 1,3,4-thiadiazole isostere. In a comprehensive study of a parallel library, the most potent oxadiazole-based α-glucosidase inhibitor (analog 15, a benzofuran-oxadiazole derivative) demonstrated an IC50 of 2.40 ± 0.10 µM [1]. The most potent thiadiazole-based analog from the same study (analog 3) showed an IC50 of 3.90 ± 0.40 µM, while other thiadiazole analogs were significantly less active or completely inactive [1]. This demonstrates that the oxadiazole scaffold is not bioisosterically equivalent to the thiadiazole, with measurable differences in biological potency.

Isosteric Replacement Scaffold Hopping Medicinal Chemistry

The 7-Methoxy Substitution is a Differentiator for Non-Polar Target Interactions

The 7-methoxy group on the benzofuran ring is a specific feature predicted to engage in favorable hydrophobic interactions within certain enzyme binding pockets. In a patent describing a closely related series of fused heterocyclic xanthine oxidase inhibitors, the presence of a methoxy group on the benzofuran ring is a recurring motif, contributing to potent inhibitory activity [1]. In contrast, analogs lacking this substitution or containing a polar hydroxyl group showed weaker binding scores in molecular docking studies. The target compound's 7-methoxy substitution is therefore a proven design element for engaging lipophilic sub-pockets, which are absent in many commercially available, unsubstituted benzofuran precursors.

Molecular Docking Hydrophobic Pocket Xanthine Oxidase

Evidence-Driven Application Scenarios for 3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (922017-21-8)


Primary Candidate for Xanthine Oxidase Inhibitor Lead Optimization

Based on its structural alignment with patented xanthine oxidase inhibitors [1], this compound is a direct procurement candidate for labs studying hyperuricemia and gout. The 7-methoxy group and oxadiazole scaffold are key features for engaging the target's hydrophobic pocket, offering a predetermined avenue for SAR studies that is not present in simpler, commercially available benzofuran derivatives.

Privileged Scaffold for Kinase or GPCR Library Enrichment

The benzofuran-oxadiazole core is considered a 'privileged structure' in medicinal chemistry due to its presence in numerous bioactive molecules [2]. The unique 3-fluoro substitution on the benzamide tail is a strategic modification known to enhance metabolic stability and binding affinity. This compound serves as a high-value, non-commercial element for enriching diversity-oriented screening libraries targeting kinases or GPCRs.

Tool Compound for Studying Membrane Permeability in Cell-Based Assays

With a predicted XLogP3 of 3.1 [3], the compound occupies a favorable lipophilicity range for cell penetration. It can be used as a tool compound to benchmark the permeability and intracellular target engagement of a novel analog series, providing a crucial baseline for comparing other compounds in the same program where in vitro potency data may be misleading due to permeability limitations.

Quote Request

Request a Quote for 3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.